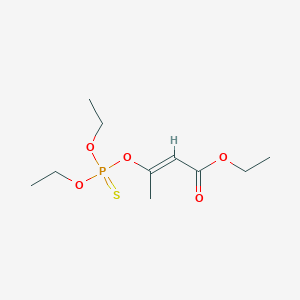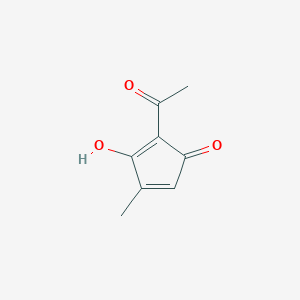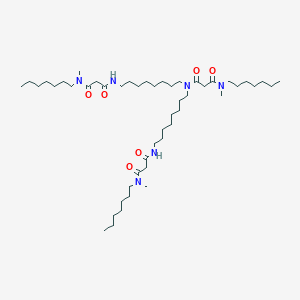
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate, also known as EDPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organophosphorus compounds, which are known for their diverse biological and chemical properties. In
Wirkmechanismus
The mechanism of action of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is not fully understood, but it is believed to involve the formation of a covalent bond between the phosphorus atom of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate and the active site of the target enzyme or protein. This covalent bond formation can lead to the inhibition of the target enzyme or protein, which can have various biological and chemical effects.
Biochemical and Physiological Effects:
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can reduce the growth of cancer cells and can improve the cognitive function of animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate in lab experiments include its high purity, stability, and efficiency as a catalyst or enzyme inhibitor. The limitations of using ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate in lab experiments include its potential toxicity and the need for further investigation of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the investigation of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate. These include the development of new synthesis methods for ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate and its derivatives, the investigation of its potential as an anti-cancer agent and enzyme inhibitor, the exploration of its potential applications in materials science, and the investigation of its potential side effects and toxicity. Additionally, the investigation of the mechanism of action of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate involves the reaction of ethyl 3-bromoacrylate with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. The resulting product is then treated with sodium ethoxide to yield ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been investigated for its potential applications in various fields such as catalysis, drug discovery, and materials science. In catalysis, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been shown to be an efficient catalyst for the synthesis of various organic compounds. In drug discovery, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been investigated for its potential as an anti-cancer agent and as an inhibitor of enzymes involved in various diseases. In materials science, ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has been used as a precursor for the synthesis of metal complexes with potential applications in electronics and optics.
Eigenschaften
CAS-Nummer |
128606-47-3 |
|---|---|
Produktname |
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
Molekularformel |
C10H19O5PS |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C10H19O5PS/c1-5-12-10(11)8-9(4)15-16(17,13-6-2)14-7-3/h8H,5-7H2,1-4H3/b9-8+ |
InChI-Schlüssel |
MZULHRQPPKQTRY-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/OP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C=C(C)OP(=S)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C=C(C)OP(=S)(OCC)OCC |
Synonyme |
2-butenoic acid-3-(diethoxyphosphinothioyl)ethyl ester RPR 5 RPR V RPR-5 RPR-V |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)

![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)



![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)



